4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
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Overview
Description
4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a thiazole ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the coupling of the thiazole derivative with the benzamide intermediate under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with various biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide: can be compared with other thiazole-containing compounds and benzamide derivatives.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents and overall structure.
Benzamide Derivatives: Compounds such as N-methylbenzamide and N-phenylbenzamide have similar amide functionalities but lack the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. The presence of multiple methyl groups, a thiazole ring, and a benzamide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-4-8-17(9-5-14)20(24)22-13-12-19-16(3)23-21(25-19)18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRRWCQWIPKCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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